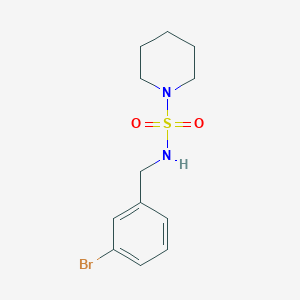![molecular formula C14H22N2O B4587811 N-[3-(dimethylamino)propyl]-3-phenylpropanamide CAS No. 6215-71-0](/img/structure/B4587811.png)
N-[3-(dimethylamino)propyl]-3-phenylpropanamide
Overview
Description
N-[3-(dimethylamino)propyl]-3-phenylpropanamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dimethylamino group and a phenylpropanamide moiety. Its chemical formula is C12H18N2O, and it is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with N,N-dimethylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding carboxylic acids or amides.
Reduction: Amines or alcohols.
Substitution: Substituted amides or amines.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, thereby modulating their activity. Additionally, the phenylpropanamide moiety can interact with hydrophobic pockets within proteins, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but contains a methacrylamide group instead of a phenylpropanamide group.
N,N-dimethylpropylamine: Lacks the phenylpropanamide moiety, making it less versatile in certain applications.
3-phenylpropanoic acid: Contains the phenylpropanamide moiety but lacks the dimethylamino group
Uniqueness
N-[3-(dimethylamino)propyl]-3-phenylpropanamide is unique due to its combination of a dimethylamino group and a phenylpropanamide moiety, which imparts distinct chemical properties and reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16(2)12-6-11-15-14(17)10-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKLARABIAIFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366793 | |
| Record name | N-[3-(dimethylamino)propyl]-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6215-71-0 | |
| Record name | N-[3-(dimethylamino)propyl]-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B4587734.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4587748.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4587749.png)
![1-(3-chlorophenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B4587756.png)
![N-(3-FLUORO-4-METHYLPHENYL)-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA](/img/structure/B4587760.png)

![2-(benzylthio)-4-{4-[(3-methyl-2-buten-1-yl)oxy]benzylidene}-1,3-thiazol-5(4H)-one](/img/structure/B4587774.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4587786.png)
![1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea](/img/structure/B4587798.png)


![METHYL 3-[(4-FLUOROPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4587843.png)
![2-{ethyl[(4-methylphenyl)sulfonyl]amino}-N~1~-(4-phenoxyphenyl)acetamide](/img/structure/B4587844.png)
![N-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]glycine](/img/structure/B4587847.png)
